Ethyl 2-amino-4,5-dichlorobenzoate
Overview
Description
Ethyl 2-amino-4,5-dichlorobenzoate is a chemical compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol . It is an ester derivative of benzoic acid, characterized by the presence of amino and dichloro substituents on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4,5-dichlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-4,5-dichlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4,5-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and dichloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions often involve the use of solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to the formation of different benzoic acid derivatives .
Scientific Research Applications
Ethyl 2-amino-4,5-dichlorobenzoate is utilized in a wide range of scientific research applications:
Mechanism of Action
The mechanism by which ethyl 2-amino-4,5-dichlorobenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3,4-dichlorobenzoate
- Ethyl 2-amino-4,5-dibromobenzoate
- Ethyl 2-amino-4,5-difluorobenzoate
Uniqueness
Ethyl 2-amino-4,5-dichlorobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
Properties
IUPAC Name |
ethyl 2-amino-4,5-dichlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSGBGFAINYTPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695413 | |
Record name | Ethyl 2-amino-4,5-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1108668-25-2 | |
Record name | Ethyl 2-amino-4,5-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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